
2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine is a unique organic compound characterized by its thietan ring structure and the presence of a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine typically involves the reaction of a thietan precursor with a cyclopentylamine derivative. One common method includes the use of thietan-3-amine hydrochloride as a starting material, which is then reacted with 3-methylcyclopentylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The thietan ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietan derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine hydrochloride: A precursor in the synthesis of 2,2-Dimethyl-N-(3-methylcyclopentyl)thietan-3-amine.
2,2-Dimethyl-N-(3-methylpentan-2-yl)thietan-3-amine: Another thietan derivative with a different alkyl group.
Uniqueness
This compound is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties compared to other thietan derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-8-4-5-9(6-8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3 |
InChI Key |
HNKSJOBYMIBSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2CSC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


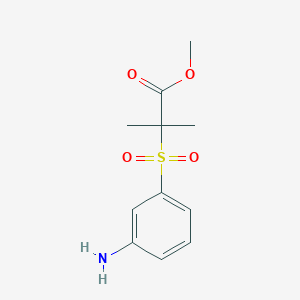
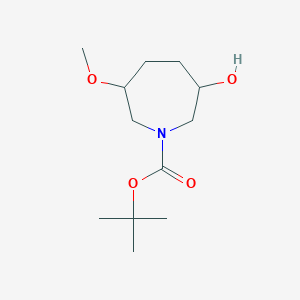
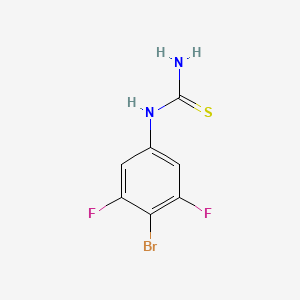

![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)

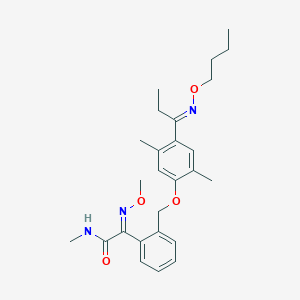
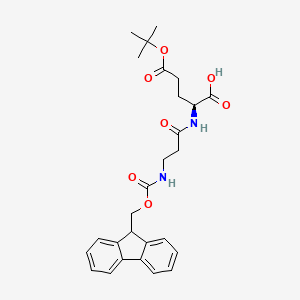
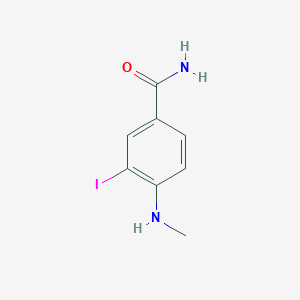
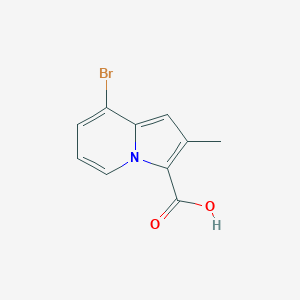

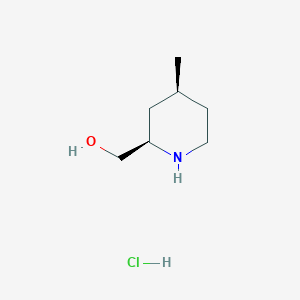
![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)
